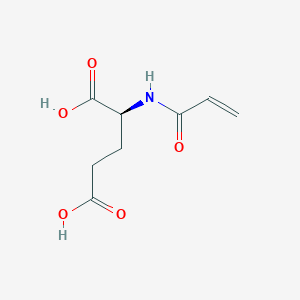

N-Acryloyl-L-glutamic acid

Description

Structure

3D Structure

Properties

CAS No. |

24638-84-4 |

|---|---|

Molecular Formula |

C8H11NO5 |

Molecular Weight |

201.18 g/mol |

IUPAC Name |

(2S)-2-(prop-2-enoylamino)pentanedioic acid |

InChI |

InChI=1S/C8H11NO5/c1-2-6(10)9-5(8(13)14)3-4-7(11)12/h2,5H,1,3-4H2,(H,9,10)(H,11,12)(H,13,14)/t5-/m0/s1 |

InChI Key |

VLEHUIOENHDIKW-YFKPBYRVSA-N |

Isomeric SMILES |

C=CC(=O)N[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

C=CC(=O)NC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Monomer Synthesis and Derivatization Strategies for N Acryloyl L Glutamic Acid

Direct Acryloylation of L-Glutamic acid

The primary method for synthesizing N-Acryloyl-L-glutamic acid is through the direct N-acylation of L-glutamic acid. This approach leverages the nucleophilic character of the amino group to react with an acrylic acid derivative.

Reaction Mechanisms and Optimal Conditions for this compound Formation

The synthesis of this compound (AGluOH) is typically achieved via a Schotten-Baumann reaction. This involves the reaction of L-glutamic acid with acryloyl chloride in an aqueous basic medium. The mechanism proceeds by the deprotonation of the amino group of L-glutamic acid by a base, typically sodium hydroxide (B78521) (NaOH), which enhances its nucleophilicity. The resulting nucleophilic amine then attacks the electrophilic carbonyl carbon of acryloyl chloride, leading to the formation of a tetrahedral intermediate. The intermediate subsequently collapses, expelling the chloride ion and forming the N-C amide bond.

Optimal conditions for this reaction are crucial to maximize yield and minimize side reactions, such as the hydrolysis of acryloyl chloride. A representative procedure involves dissolving L-glutamic acid in an aqueous NaOH solution and cooling the mixture to 0 °C using an ice bath. Acryloyl chloride is then added dropwise while maintaining this low temperature. After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred overnight to ensure completion. Maintaining a basic pH is essential for keeping the amino group deprotonated and nucleophilic. One study reported a yield of 35% using this method.

The following table summarizes the typical reaction conditions for the direct acryloylation of L-glutamic acid.

| Parameter | Condition | Rationale |

|---|---|---|

| Starting Material | L-Glutamic acid | Provides the amino acid backbone. |

| Acylating Agent | Acryloyl chloride | Source of the acryloyl group. |

| Solvent | Water | Dissolves the L-glutamic acid salt. |

| Base | Sodium hydroxide (NaOH) | Deprotonates the amino group to increase nucleophilicity and neutralizes the HCl byproduct. |

| Temperature | Initial cooling to 0 °C, then warming to room temperature. | Controls the reaction rate and minimizes hydrolysis of acryloyl chloride. |

| Reaction Time | Overnight | Ensures the reaction proceeds to completion. |

Purification and Isolation Methodologies for this compound Monomer

Following the synthesis, a specific workup and purification procedure is required to isolate the this compound monomer. The first step involves acidifying the reaction mixture to a pH of 2-3 with an acid like hydrochloric acid (HCl). This protonates the carboxylate groups, rendering the product less soluble in the aqueous phase.

To further improve the extraction efficiency, the aqueous solution is often saturated with sodium chloride (NaCl). The product is then extracted from the aqueous layer using an organic solvent, most commonly ethyl acetate. This process is typically repeated multiple times to maximize the recovery of the product. The combined organic extracts are then dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO4), to remove any residual water. After filtration to remove the drying agent, the solvent is evaporated under reduced pressure. This process typically yields the crude product, which can be further purified if necessary, for instance, by recrystallization, to obtain this compound as a white solid.

| Step | Reagent/Method | Purpose |

|---|---|---|

| 1. Acidification | Hydrochloric acid (HCl) | Protonates carboxylate groups to decrease water solubility. |

| 2. Salting Out | Sodium chloride (NaCl) | Increases the ionic strength of the aqueous phase, reducing the solubility of the organic product. |

| 3. Extraction | Ethyl acetate | Transfers the product from the aqueous phase to the organic phase. |

| 4. Drying | Anhydrous magnesium sulfate (MgSO4) | Removes water from the organic extract. |

| 5. Solvent Removal | Evaporation under reduced pressure | Isolates the solid product. |

Synthesis of this compound Derivatives

The carboxyl groups of this compound can be modified to create various derivatives, such as esters and amides. These modifications are often performed to alter the solubility, reactivity, or other physicochemical properties of the monomer.

Esterification of Carboxyl Groups (e.g., Diethyl Ester) in this compound

A common derivative is the diethyl ester of this compound (N-acryloyl-Glu-(OEt)2). This compound is not synthesized by direct esterification of this compound but rather by acylating a pre-existing glutamic acid diethyl ester. The typical starting material is L-glutamic acid diethyl ester hydrochloride (L-(Et)2-Glu·HCl). Current time information in Bangalore, IN.

The synthesis is carried out in a dry organic solvent, such as chloroform (B151607) (CHCl3), under an inert atmosphere (e.g., argon). Current time information in Bangalore, IN. A base, typically a tertiary amine like triethylamine (B128534) (TEA), is added to neutralize the hydrochloride salt and deprotonate the amino group of the glutamic acid diethyl ester. The reaction mixture is cooled in an ice bath before the dropwise addition of acryloyl chloride. Current time information in Bangalore, IN. After the addition, the mixture is stirred for a period to allow the reaction to complete. The resulting product, N-acryloyl-Glu-(OEt)2, can be purified by crystallization after workup. Current time information in Bangalore, IN. One reported synthesis achieved a 71% yield of a pale-yellow solid. Current time information in Bangalore, IN.

| Parameter | Reagent/Condition | Reference |

|---|---|---|

| Starting Material | L-glutamic acid diethyl ester hydrochloride | Current time information in Bangalore, IN. |

| Acylating Agent | Acryloyl chloride | Current time information in Bangalore, IN. |

| Base | Triethylamine (TEA) | Current time information in Bangalore, IN. |

| Solvent | Dry chloroform (CHCl3) | Current time information in Bangalore, IN. |

| Atmosphere | Argon | Current time information in Bangalore, IN. |

| Temperature | Ice bath (0 °C) | Current time information in Bangalore, IN. |

| Yield | 71% | Current time information in Bangalore, IN. |

Amidation of Carboxyl Groups in this compound

The conversion of the carboxylic acid groups of this compound into amides is another important derivatization strategy. This transformation typically requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. Standard peptide coupling reagents are well-suited for this purpose. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) are commonly used to form an active O-acylisourea intermediate, which then readily reacts with a primary or secondary amine to form the amide bond. peptide.com

To suppress side reactions and minimize potential racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included in the reaction mixture. peptide.com The reaction is typically carried out in an anhydrous organic solvent. The choice of amine determines the final structure of the amide derivative. For instance, reacting this compound with ammonia (B1221849) would yield N-Acryloyl-L-glutamine, while reaction with other amines would produce N-substituted amides.

More advanced coupling reagents like (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) offer higher efficiency and are particularly useful for sterically hindered couplings. peptide.com Boron-based Lewis acids and various silicon-based reagents have also been explored for the direct amidation of unprotected or N-protected amino acids, offering alternative pathways that can be highly chemoselective. nih.govacs.orgbohrium.com

Chemoenzymatic Synthesis Approaches for this compound and Oligomers

Chemoenzymatic methods provide a powerful toolkit for the construction of complex molecules like N-Acryloyl-oligopeptides. By combining chemical synthesis for the monomer with enzymatic processes for polymerization and derivatization, researchers can achieve high levels of control and efficiency.

Protease-Catalyzed Peptide Synthesis for N-Acryloyl-Oligopeptides

The synthesis of N-terminally functionalized oligopeptides using proteases is a significant advancement in creating peptide-based macromers. nih.gov This one-pot, aqueous reaction strategy is a greener alternative to traditional solid-phase peptide synthesis (SPPS), which is often costly and less environmentally friendly. nih.govnih.gov

A key enzyme in this process is papain, a protease known for its broad substrate recognition. nih.gov The general mechanism involves a kinetically controlled process where an acyl-enzyme intermediate is formed between the amino acid ester and the cysteine residue in the active site of papain. This activated ester is then attacked by the amine group of another amino acid or oligopeptide, leading to chain elongation. nih.gov To create N-terminally modified oligopeptides, an N-acryloyl modified amino acid ester, referred to as a "grafter," is introduced into the reaction. nih.gov

Research has been conducted on the use of this compound diethyl ester as a grafter in papain-catalyzed co-oligomerizations. nih.gov A study systematically investigated the influence of the co-monomer on the efficiency of grafter incorporation. nih.gov It was found that the choice of the amino acid ethyl ester (AA-OEt) co-monomer was a dominant factor in the conversion of the N-acryloyl-AA-OEt grafter. nih.govnih.gov

For instance, when N-acryloyl-Glu-(OEt)₂ was co-oligomerized with L-glutamic acid diethyl ester (Glu-(OEt)₂), the proportion of N-acryloyl-terminated oligopeptides in the product increased significantly with a higher initial ratio of grafter to monomer. nih.gov A similar, but more pronounced, trend was observed when L-leucine ethyl ester (Leu-OEt) was used as the co-monomer, indicating that the co-monomer plays a crucial role in the grafter's reactivity. nih.gov

Table 1: Papain-Catalyzed Co-oligomerization of N-Acryloyl-Glu-(OEt)₂ with Different Monomers Data sourced from a 2023 study on protease-catalyzed peptide synthesis. nih.gov

| N-Acryloyl Grafter | Co-monomer | Grafter:Monomer Feed Ratio (mol/mol) | Mol-% of N-Acryloyl-Oligopeptide in Product |

|---|---|---|---|

| N-acryloyl-Glu-(OEt)₂ | Glu-(OEt)₂ | 0.1:1 | 21 ± 1% |

| N-acryloyl-Glu-(OEt)₂ | Glu-(OEt)₂ | 1:1 | 67 ± 3% |

| N-acryloyl-Glu-(OEt)₂ | Leu-OEt | 0.1:1 | 44 ± 1% |

| N-acryloyl-Glu-(OEt)₂ | Leu-OEt | 1:1 | 81 ± 6% |

These N-acryloyl functionalized oligopeptides are valuable as macromers that can be conjugated to polymers and surfaces, opening up a wide range of applications. nih.govnih.gov

Enzymatic Derivatization Techniques Applied to N-Acryloyl Amino Acids

The primary focus of chemoenzymatic strategies involving N-acryloyl amino acids, including this compound, has been their use as monomers in protease-catalyzed polymerizations to form oligopeptides, as detailed in the previous section. nih.govresearchgate.net The initial synthesis of the N-acryloyl amino acid monomer itself is typically a chemical process, for example, reacting acryloyl chloride with the corresponding amino acid ester. nih.gov

While the enzymatic polymerization of these monomers is well-documented, the application of enzymes for other derivatizations of the standalone N-acryloyl amino acid monomer is not as extensively covered in the researched literature. The current body of scientific work emphasizes the role of these molecules as building blocks for larger, functional structures through enzymatic peptide bond formation. nih.govresearchgate.netrsc.org Future research may explore the use of other enzyme classes to modify the acryloyl group or the carboxylic acid moieties of the monomer, potentially unlocking new synthetic pathways and applications.

Polymerization Methodologies and Control for N Acryloyl L Glutamic Acid Systems

Free Radical Polymerization of N-Acryloyl-L-glutamic acid

Free radical polymerization remains a cornerstone for the synthesis of polymers based on this compound due to its simplicity and versatility. This method has been successfully employed to produce both homopolymers and a variety of copolymers with tailored properties.

Homopolymerization of this compound

The homopolymerization of this compound (AGA) via free radical initiation leads to the formation of poly(this compound) (PAGA). The resulting polymer's characteristics, such as its solubility, are highly dependent on the reaction conditions. For instance, the polymerization of L-AGA can yield either a water-soluble polymer or a physically cross-linked hydrogel. The formation of these physical cross-links is closely tied to the monomer concentration and the viscosity of the reaction mixture.

The synthesis of the AGA monomer itself is typically achieved by the reaction of L

Controlled/Living Radical Polymerization Techniques for this compound

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization of this compound

Synthesis of Homo- and Block Copolymers of this compound via RAFT

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a versatile and powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. It is particularly effective for monomers bearing functional groups, such as the carboxylic acid moieties in this compound (AGluOH), without the need for protecting group chemistry. acs.org The RAFT process allows for the creation of well-defined homopolymers and block copolymers.

For instance, random copolymers of n-butyl acrylate (B77674) (nBA) and this compound have been synthesized via RAFT. nih.gov These syntheses typically employ a trithiocarbonate-type chain transfer agent (CTA), such as 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid, and a thermal initiator like 2,2′-azobis(isobutyronitrile) (AIBN). nih.govrsc.org By adjusting the ratio of monomer to CTA, copolymers with tunable molecular weights can be achieved. nih.gov

In a typical procedure, the monomer (AGluOH), co-monomer (nBA), CTA, and initiator (AIBN) are dissolved in a suitable solvent like ethanol. The mixture is degassed and polymerized at a specific temperature, often around 60°C, for a set duration. rsc.org This method has been successfully used to produce copolymers with varying molecular weights and compositions. nih.gov

Novel amphiphilic cellulose-based graft copolymers have also been created by grafting poly(this compound) onto a cellulose (B213188) backbone using RAFT polymerization. researchgate.net Furthermore, ampholytic block copolymers containing a negatively charged poly(this compound) segment and a positively charged poly(vinyl amine) segment have been synthesized, demonstrating the utility of RAFT in creating complex, charged block copolymers. researchgate.net

Table 1: RAFT Copolymerization of n-butyl acrylate (nBA) and this compound (AGluOH)

| Run | [nBA]/[AGluOH] Feed Ratio | [Monomer]/[CTA] Ratio | Initiator | Solvent | Temp (°C) | Time (h) | Mₙ (g/mol) | Mₙ/Mₙ | Ref |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 3/1 | 100 | AIBN | EtOH | 60 | 24 | 9,500 | 1.19 | nih.gov |

| 2 | 3/1 | 200 | AIBN | EtOH | 60 | 24 | 14,700 | 1.21 | nih.gov |

| 3 | 3/1 | 300 | AIBN | EtOH | 60 | 24 | 15,900 | 1.24 | nih.gov |

| 4 | 3/1 | 400 | AIBN | EtOH | 60 | 24 | 15,900 | 1.25 | nih.gov |

Photoinduced Electron/Energy Transfer-Reversible Addition–Fragmentation Chain Transfer (PET-RAFT) Polymerization

PET-RAFT polymerization is an advanced iteration of RAFT that utilizes light to mediate the polymerization process, offering exceptional control over polymer architecture under mild conditions. rsc.orgresearchgate.net This technique involves a photocatalyst that, upon light absorption, initiates an electron or energy transfer process with the RAFT agent, thereby controlling the activation and deactivation of the polymer chains. nih.gov PET-RAFT has emerged as a powerful tool for the precise synthesis of amino acid-based polymers, including poly(this compound). researchgate.netrsc.org

This method allows for polymerization to occur at ambient temperatures, reducing the risk of side reactions and providing temporal control; the reaction can be started and stopped simply by turning the light source on or off. mdpi.com The versatility of PET-RAFT has been demonstrated by its successful application to a wide range of N-acryloyl amino acid monomers, yielding polymers with controlled molecular weights and very low dispersity values (Mₙ/Mₙ < 1.20). rsc.org

Photocatalyst Systems and Reaction Conditions for Precision Polymerization

The success of PET-RAFT hinges on the selection of an appropriate photocatalyst (PC) and optimization of reaction conditions. A variety of photocatalyst systems have been explored, ranging from transition metal complexes to purely organic dyes. nih.govmdpi.com

Photocatalysts :

Transition Metal Complexes : Iridium (e.g., Ir(ppy)₃) and Ruthenium (e.g., Ru(bpy)₃Cl₂) complexes are highly efficient due to their long-lived excited states and high reductive abilities. mdpi.com

Organic Dyes : Halogenated xanthene dyes, such as Eosin Y and Rose Bengal, are effective organic photocatalysts. nih.gov Other systems include zinc tetraphenylporphyrin (B126558) (ZnTPP) and its water-soluble analogue, Zn(II) meso-tetra(4-sulfonatophenyl)porphyrin (ZnTPPS4–), which are particularly useful for polymerizations in aqueous or biological media. nih.govacs.org Recently, small organic molecules like 4,7-di(thiophen-2-yl)benzo[c] nih.govnih.govCurrent time information in Bangalore, IN.thiadiazole (DTBT) have been shown to act as efficient metal-free photoredox catalysts under green light irradiation. mdpi.com

Reaction Conditions :

Light Source : The choice of light source (e.g., blue or green LEDs) is matched to the absorption spectrum of the photocatalyst. mdpi.comacs.org

Solvents : The polymerization of N-acryloyl amino acids has been successfully carried out in various solvents, with methanol (B129727) being particularly effective for monomers with unprotected di-carboxylic acid groups like this compound. rsc.org

Oxygen Tolerance : While most controlled radical polymerizations require stringent deoxygenation, certain PET-RAFT systems exhibit oxygen tolerance. This is achieved by using specific photocatalysts (like ZnTPP) that can convert dissolved oxygen into singlet oxygen, which is then consumed by scavengers in the reaction mixture. nih.govacs.org

Precision Polymerization of N-Acryloyl Amino Acid Monomers

PET-RAFT has proven to be a robust and versatile process for the precision polymerization of a library of N-acryloyl amino acid monomers, showcasing its tolerance to diverse functionalities and chiralities. rsc.org This methodology provides a straightforward path to well-defined homo- and block copolymers based on amino acids. rsc.org

The polymerization of this compound (LE) using PET-RAFT has been successfully demonstrated. rsc.org The process yields polymers with predictable molecular weights and narrow molecular weight distributions, confirming the "living" nature of the polymerization. rsc.orgrsc.org

Table 2: PET-RAFT Polymerization of this compound (LE)

| [M]/[CTA]/[PC] Ratio | Solvent | Time (h) | Conversion (%) | Mₙ (g/mol) | Mₙ/Mₙ | Ref |

|---|---|---|---|---|---|---|

| 150 / 1 / 0.1 | MeOH | 8 | 99 | 24,100 | 1.13 | rsc.org |

Other Controlled Polymerization Strategies (e.g., Atom Transfer Radical Polymerization)

While RAFT and its photo-induced variant are highly effective, other controlled radical polymerization (CRP) techniques are also viable for creating well-defined polymers from amino acid-based monomers. Atom Transfer Radical Polymerization (ATRP) is a prominent alternative. mdpi.com

ATRP, developed in 1995, uses a transition metal catalyst (commonly copper-based) in complex with a ligand to reversibly activate and deactivate polymer chains through an atom transfer process. mdpi.comrsc.org This method has been successfully used to polymerize various N-acryloyl amino acid derivatives, such as N-acryloyl-L-alanine (AAla) and N-acryloylglycinamide (NAGA), yielding polymers with narrow molecular weight distributions. rsc.orgnih.gov

The polymerization of N-acryloyl-L-alanine via ATRP has been conducted at room temperature in various solvents, including water and methanol, using initiators like 2-hydroxyethyl-2'-methyl-2'-bromopropionate. nih.gov For N-acryloylglycinamide, a catalyst system of CuCl/CuCl₂ with tris[2-(dimethylamino)ethyl]-amine (Me₆TREN) as the ligand provided controlled polymerization in DMSO. rsc.org Although specific studies on the ATRP of this compound are less common, the success with structurally similar monomers suggests its potential as a suitable and powerful alternative for synthesizing well-defined poly(this compound). researchgate.netnih.gov

Table of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| AGluOH / LE | This compound |

| nBA | n-butyl acrylate |

| AIBN | 2,2′-azobis(isobutyronitrile) |

| DDMAT | 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid |

| Ir(ppy)₃ | Tris(2-phenylpyridine)iridium(III) |

| Ru(bpy)₃Cl₂ | Tris(bipyridine)ruthenium(II) chloride |

| Eosin Y | 2-(2,4,5,7-Tetrabromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoic acid |

| Rose Bengal | 4,5,6,7-Tetrachloro-2',4',5',7'-tetraiodofluorescein |

| ZnTPP | Zinc tetraphenylporphyrin |

| ZnTPPS4– | Zinc(II) meso-tetra(4-sulfonatophenyl)porphyrin |

| DTBT | 4,7-di(thiophen-2-yl)benzo[c] nih.govnih.govCurrent time information in Bangalore, IN.thiadiazole |

| AAla | N-acryloyl-L-alanine |

| NAGA | N-acryloylglycinamide |

| CuCl | Copper(I) chloride |

| CuCl₂ | Copper(II) chloride |

| Me₆TREN | tris[2-(dimethylamino)ethyl]amine |

| DMSO | Dimethyl sulfoxide |

| EtOH | Ethanol |

| MeOH | Methanol |

Polymeric Architectures and Structural Diversity of N Acryloyl L Glutamic Acid Based Materials

Linear Poly(N-Acryloyl-L-glutamic acid) Homopolymers

Linear homopolymers of Poly(this compound) represent the most fundamental architecture based on this monomer. These polymers consist of a carbon-carbon backbone with pendant L-glutamic acid groups. The synthesis of these homopolymers can be achieved through various polymerization techniques.

Conventional free radical polymerization of N-acryloyl amino acid monomers, including this compound, has been employed to produce polyanionic polymers with broad molecular weight distributions, ranging from 3,000 to 60,000 Da. acs.org These polymers are optically active, a direct consequence of the chiral L-glutamic acid side chains. acs.org The presence of two carboxylic acid moieties per repeating unit imparts a significant anionic charge to the polymer chain, which is crucial for its biological activity. acs.orgresearchgate.net

More advanced techniques, such as photoinduced electron/energy transfer-reversible addition–fragmentation chain transfer (PET-RAFT) polymerization, offer precise control over the synthesis. rsc.org This method allows for the direct polymerization of N-acryloyl amino acid monomers with unprotected dicarboxylic acid groups, like this compound, under mild conditions. rsc.org The result is the formation of well-defined homopolymers with controlled molecular weights and narrow molecular weight distributions (Mw/Mn < 1.20), enabling a more detailed exploration of their structure-property relationships. rsc.org

| Polymer Type | Synthesis Method | Key Features | Molecular Weight (Da) | Source(s) |

| Poly(this compound) | Radical Polymerization | Polyanionic, Optically Active | 3,000 - 60,000 | acs.org |

| Poly(this compound) | PET-RAFT Polymerization | Well-defined, Controlled MW, Narrow MWD | Not Specified | rsc.org |

Block Copolymers Incorporating this compound Units

Block copolymers containing this compound segments combine the distinct properties of different polymer blocks, leading to materials with sophisticated self-assembly behaviors and stimuli-responsive characteristics.

Diblock and Triblock Copolymers with this compound

The synthesis of diblock and triblock copolymers incorporating this compound has been successfully achieved using controlled radical polymerization techniques. For instance, novel chiral-achiral ampholytic diblock copolymers have been synthesized via RAFT polymerization. researchgate.net These copolymers consist of a poly(this compound) block and a poly(vinyl amine) block. researchgate.net The precise control afforded by RAFT polymerization also facilitates the creation of well-defined diblock copolymers with other monomers. rsc.org

While direct examples of triblock copolymers featuring a central or terminal poly(this compound) block are specifically detailed, the principles of controlled polymerization suggest their feasibility. Research on triblock copolymers with other N-acryloyl amino acids, such as N-acryloyl-L-phenylalanine, indicates that similar ABA or BAB architectures could be constructed with this compound, leading to materials with unique mechanical and self-assembly properties. rsc.org

Amphiphilic Block Copolymers based on this compound

Amphiphilic block copolymers, which contain both hydrophilic and hydrophobic segments, are of significant interest due to their ability to self-assemble in aqueous environments. This compound is a versatile component for the hydrophilic block in such copolymers.

One example is the chiral-achiral ampholytic block copolymer of poly(this compound) and poly(vinyl amine). researchgate.net In aqueous solutions, these copolymers form self-assembled micelles with electrostatically complexed cores and anionic, chiral shells composed of the poly(A-Glu-OH) segments. researchgate.net The structure of these micelles is sensitive to pH, salt concentration, and urea (B33335) concentration. researchgate.net

Another approach involves the RAFT copolymerization of this compound (AGluOH) with hydrophobic monomers like n-butyl acrylate (B77674) (nBA). rsc.org The resulting P(nBA-co-AGluOH) copolymers are amphiphilic, and their solubility depends on the comonomer composition and the nature of the solvent. rsc.org For example, a copolymer with 82 mol% nBA is soluble in THF and methanol (B129727) but insoluble in neutral water. rsc.org

Furthermore, amphiphilic zwitterionic block copolymers have been developed using a glutamic acid-derived methacrylate (B99206) monomer (NBoc-Glu-OtBu-MA) as the precursor for the hydrophilic/zwitterionic block and a cholesterol-derived methacrylate as the hydrophobic block. uni-bayreuth.de After deprotection, these copolymers self-assemble into nanoparticles with sizes suitable for biomedical applications. uni-bayreuth.de

| Copolymer Type | Composition | Synthesis Method | Self-Assembly Behavior | Source(s) |

| Ampholytic Diblock | Poly(this compound)-b-Poly(vinyl amine) | RAFT Polymerization | Forms pH-sensitive micelles with complexed cores and anionic shells. | researchgate.net |

| Amphiphilic Random | Poly(n-butyl acrylate-co-N-Acryloyl-L-glutamic acid) | Free Radical Polymerization | Solubility depends on composition; amphiphilic nature. | rsc.org |

| Amphiphilic Zwitterionic Diblock | Poly(glutamic acid methacrylate)-b-Poly(cholesteryl methacrylate) | RAFT Polymerization | Forms nanoparticles (<100 nm diameter) in aqueous solution. | uni-bayreuth.de |

Graft Copolymers Featuring Poly(this compound) Chains

Graft copolymers represent another class of complex architectures where chains of one polymer (the graft) are covalently bonded to the backbone of another polymer. This approach allows for the modification of existing polymers, imbuing them with the properties of the grafted chains.

Grafting onto Natural Polymer Backbones (e.g., Cellulose)

Natural polymers, such as cellulose (B213188), are attractive backbones for grafting due to their abundance, biodegradability, and inherent properties. The "grafting from" approach using controlled radical polymerization has been successfully applied to create cellulose-graft-poly(this compound) copolymers. nih.govresearchgate.net

In this method, a chain transfer agent (CTA) for RAFT polymerization is first attached to the cellulose backbone. researchgate.net Subsequently, this compound monomers are polymerized from these sites, resulting in well-defined grafted side chains. nih.govresearchgate.net The resulting amphiphilic brush copolymers exhibit characteristic chiroptical properties due to the chiral amino acid units. nih.gov In aqueous solutions, these graft copolymers self-assemble into spherical, pH-sensitive micelles, which can disaggregate at higher pH values. nih.govresearchgate.net

| Backbone | Grafted Chain | Grafting Method | Resulting Architecture | Key Property | Source(s) |

| Cellulose | Poly(this compound) | RAFT Polymerization ("grafting from") | Amphiphilic brush copolymer | pH-responsive self-assembly into micelles | nih.govresearchgate.net |

Grafting through N-Acryloyl Amino Acid Functionalized Oligopeptides

A sophisticated strategy for creating peptide-polymer conjugates involves the use of N-acryloyl functionalized oligopeptides as macromonomers. nih.gov This "grafting through" method provides a route to branched or graft polymer structures with peptide side chains. nih.gov

The process begins with the synthesis of an N-terminally modified grafter, such as N-acryloyl-glutamic acid diethyl ester. nih.govnih.govresearchgate.net This functionalized molecule can then initiate the protease-catalyzed peptide synthesis (PCPS) of amino acid ethyl esters in a one-pot aqueous reaction. nih.govnih.gov This yields an N-acryloyl-terminated oligopeptide, which acts as a macromonomer. nih.gov

The crucial feature of this macromonomer is the acryloyl group's C=C double bond. This reactive site can participate in subsequent radical polymerization reactions. nih.gov By copolymerizing these oligopeptide macromonomers with other monomers, graft copolymers with pendant oligopeptide chains are formed. The efficiency of this process and the final structure depend significantly on the choice of co-monomers used in the polymerization. nih.govnih.govresearchgate.net This technique offers a versatile and sustainable route to producing complex peptide-polymer hybrid materials. nih.gov

Cross-Linked Poly(this compound) Networks

Cross-linking of poly(this compound) (PAGA) chains leads to the formation of three-dimensional networks capable of absorbing and retaining large amounts of water, commonly known as hydrogels. tandfonline.com These networks can be formed through either chemical or physical cross-linking methods, resulting in materials with distinct properties and responsiveness to environmental stimuli.

Chemically Cross-Linked Hydrogels of this compound

Chemically cross-linked hydrogels of this compound are synthesized by copolymerizing AGA with a chemical cross-linking agent. researchgate.net These hydrogels are characterized by the presence of stable, covalent bonds between the polymer chains, which imparts significant mechanical strength and stability. nih.gov A common cross-linker used in the synthesis of PAGA hydrogels is N,N′-methylenebis(acrylamide) (BIS). researchgate.net

The synthesis is typically achieved through free-radical polymerization in an aqueous solution. researchgate.net The resulting poly(AGA-co-BIS) hydrogels exhibit pH-dependent swelling behavior. researchgate.net This responsiveness is attributed to the protonation and deprotonation of the carboxylic acid groups within the polymer network. researchgate.net At higher pH values, the carboxylic acid groups deprotonate, leading to electrostatic repulsion between the polymer chains and increased swelling. Conversely, at lower pH values, the groups are protonated, resulting in a more collapsed network.

The properties of these chemically cross-linked hydrogels can be tailored by adjusting the concentration of the cross-linking agent. A higher cross-linker concentration generally leads to a more densely cross-linked network, resulting in a hydrogel with reduced swelling capacity but enhanced mechanical stability. nih.gov

Table 1: Synthesis and Properties of Chemically Cross-Linked Poly(this compound) Hydrogels

| Monomer | Cross-linker | Polymerization Method | Key Properties |

|---|---|---|---|

| N-Acryloyl-L-glutamic acid (AGA) | N,N′-methylenebis(acrylamide) (BIS) | Free-radical copolymerization | pH-dependent swelling, covalent network |

Physically Cross-Linked Hydrogels and Nanogels Derived from this compound

Physically cross-linked hydrogels of this compound are formed through non-covalent interactions between the polymer chains, such as hydrogen bonds and van der Waals forces. researchgate.netnih.gov Unlike their chemically cross-linked counterparts, these hydrogels are reversible and can exhibit a sol-gel transition in response to changes in environmental conditions. mdpi.com

The formation of physically cross-linked PAGA hydrogels is highly dependent on the monomer concentration during polymerization. researchgate.net Homopolymerization of AGA at monomer concentrations above 30% w/v can result in the formation of a physically cross-linked hydrogel. mdpi.com Below a concentration of 20%, a water-soluble polymer is typically formed. mdpi.com The physical junctions are a result of intermolecular interactions between the PAGA chains. researchgate.net

Furthermore, both physically and chemically cross-linked PAGA can be formulated as nanogels, which are nanosized hydrogel particles. tandfonline.comresearchgate.net These nanogels can be synthesized via inverse miniemulsion polymerization. tandfonline.comresearchgate.net This method involves dispersing an aqueous monomer phase, containing AGA and potentially a cross-linker, within a continuous oil phase. Polymerization is then initiated within the aqueous nanodroplets, leading to the formation of nanogels with average sizes typically in the range of 280 to 370 nm in their swollen state. researchgate.net Like the bulk hydrogels, the swelling of these nanogels is also pH-dependent. tandfonline.comresearchgate.net

Table 2: Comparison of Physically and Chemically Cross-Linked PAGA Nanogels

| Nanogel Type | Cross-linking | Synthesis Method | Average Size (Swollen) | Stimuli-Responsiveness |

|---|---|---|---|---|

| Poly(L-AGA) | Physical | Inverse miniemulsion polymerization | 280-370 nm | pH-responsive |

| Poly(L-AGA-co-BIS) | Chemical | Inverse miniemulsion polymerization | 280-370 nm | pH-responsive |

Supramolecular Assemblies of this compound Polymers

The ability of this compound-based polymers to participate in non-covalent interactions also allows for the formation of various supramolecular assemblies. These ordered structures arise from the self-organization of polymer chains driven by interactions such as hydrophobic forces, hydrogen bonding, and electrostatic interactions. rsc.org

Polymeric Micelles Formation from Amphiphilic this compound Copolymers

Amphiphilic copolymers containing this compound as the hydrophilic block can self-assemble in aqueous solutions to form polymeric micelles. nih.govresearchgate.net These micelles typically consist of a hydrophobic core and a hydrophilic corona. researchgate.net The formation of these structures is driven by the tendency of the hydrophobic segments to minimize their contact with water, leading to their aggregation into a core, while the hydrophilic PAGA segments form a stabilizing outer shell. nih.gov

For instance, amphiphilic copolymers of poly(sodium N-acryloyl-l-valinate-co-alkylacrylamide) have been shown to form micelle-like aggregates with hydrodynamic diameters ranging from 50 to 200 nm. nih.gov Similarly, amphiphilic cellulose-based copolymers grafted with PAGA can self-assemble into pH-sensitive spherical micelles in aqueous solutions. researchgate.net The stability and morphology of these micelles can be influenced by factors such as pH, ionic strength, and temperature. nih.gov

Table 3: Examples of Amphiphilic Copolymers of this compound and their Micellar Properties

| Copolymer System | Hydrophobic Block | Self-Assembled Structure | Size Range |

|---|---|---|---|

| Poly(sodium N-acryloyl-l-valinate-co-alkylacrylamide) | Alkylacrylamide | Micelle-like aggregates | 50-200 nm |

| PAGA-grafted cellulose | Cellulose backbone | Spherical micelles | Not specified |

Aggregation-Induced Phenomena in this compound Polymer Systems

Aggregation-induced phenomena refer to processes where the aggregation of polymer chains leads to the emergence of new properties or the enhancement of existing ones. In the context of this compound polymer systems, aggregation can be triggered by changes in environmental conditions, leading to observable changes in the material's properties.

For example, the self-assembly of amphiphilic cellulose grafted with poly(this compound) into micelles is a pH-responsive aggregation phenomenon. researchgate.net At certain pH values, the copolymers exist as aggregates, but they can disaggregate to form unimolecular micelles at higher pH in diluted solutions. researchgate.net This behavior is driven by the ionization of the carboxylic acid groups on the PAGA chains.

Furthermore, copolymers incorporating this compound can exhibit aggregation-induced changes in their chiroptical properties. The aggregation of chiral polymer chains can lead to an enhancement of signals in circular dichroism (CD) spectroscopy, a phenomenon known as aggregation-induced circular dichroism (AICD). rsc.org This indicates that the aggregation process can induce a higher-order chiral structure.

Functional Properties and Responsive Behavior of Poly N Acryloyl L Glutamic Acid Systems

Stimuli-Responsive Characteristics

The unique architecture of Poly(N-Acryloyl-L-glutamic acid) allows it to exhibit sensitivity to various external stimuli, making it a material of significant scientific interest. The most prominent of these responsive behaviors are its reactions to changes in pH and temperature.

Systems based on Poly(this compound) demonstrate marked pH-responsiveness due to the presence of carboxylic acid groups (-COOH) in the glutamic acid side chains. nih.gov In acidic environments, these groups are protonated and thus neutral, while in basic or neutral environments, they deprotonate to form negatively charged carboxylate ions (-COO⁻). mdpi.com This change in ionization state dramatically alters the polymer's behavior in aqueous solutions.

The pH-dependent swelling and deswelling of Poly(this compound) hydrogels are primarily governed by electrostatic repulsion and changes in osmotic pressure. nih.gov

In acidic conditions (low pH): The carboxylic acid groups are in their protonated (-COOH) form. This allows for the formation of hydrogen bonds between the polymer chains, leading to a more compact, collapsed, or deswollen state of the hydrogel network. nih.gov

In basic conditions (high pH): The carboxylic acid groups deprotonate to become negatively charged carboxylate ions (-COO⁻). The resulting electrostatic repulsion between these negatively charged groups forces the polymer chains apart, causing the hydrogel network to expand and absorb a significant amount of water, leading to a swollen state. mdpi.com

This reversible swelling and deswelling in response to pH changes is a key characteristic of these hydrogels.

The following table illustrates the general principle of pH-dependent swelling in a related poly(acrylic acid)-based hydrogel system, which is expected to be comparable to the behavior of Poly(this compound) hydrogels.

| pH of Swelling Medium | Predominant State of Carboxyl Groups | Inter-chain Interactions | Hydrogel State |

| Acidic (e.g., pH 3) | Protonated (-COOH) | Hydrogen Bonding | Collapsed / Deswollen |

| Neutral (e.g., pH 7) | Deprotonated (-COO⁻) | Electrostatic Repulsion | Swollen |

| Basic (e.g., pH 9) | Deprotonated (-COO⁻) | Strong Electrostatic Repulsion | Highly Swollen |

Note: This table is illustrative and based on the known behavior of similar polymers. Specific swelling ratios for Poly(this compound) would require experimental data.

The dissociation of the carboxyl groups is the fundamental trigger for the pH-responsiveness of Poly(this compound). The extent of this dissociation, and therefore the degree of swelling, is dependent on the pKa of the glutamic acid side chains and the pH of the surrounding medium. When the pH of the environment is above the pKa of the carboxylic acid groups, they will be predominantly deprotonated, leading to swelling. Conversely, when the pH is below the pKa, the groups will be protonated, and the hydrogel will be in a collapsed state. This sharp transition around the pKa value is a hallmark of pH-sensitive polymers. nih.gov

Polymers with an N-acryloyl backbone can exhibit temperature-responsive behavior in aqueous solutions, most notably a Lower Critical Solution Temperature (LCST). rsc.org Below the LCST, the polymer is soluble in water, while above the LCST, it becomes insoluble and phase separates. This phenomenon is driven by a shift in the balance of interactions between the polymer and water molecules and intramolecular/intermolecular polymer interactions. For Poly(this compound), the presence of the hydrophilic glutamic acid side chains would likely result in a relatively high LCST or even render the homopolymer soluble across a wide range of temperatures.

The LCST of a polymer can be finely tuned by altering its chemical structure, particularly by adjusting the hydrophilic/hydrophobic balance. rsc.org In the case of Poly(this compound), the LCST could be modulated by copolymerization with other monomers:

The following table provides a conceptual illustration of how copolymerization could be used to tune the LCST of a hypothetical this compound-based polymer.

| Co-monomer Type | Effect on Polymer Hydrophilicity | Expected Change in LCST |

| Hydrophobic (e.g., N-isopropylacrylamide) | Decrease | Lower |

| Hydrophilic (e.g., acrylamide) | Increase | Higher |

Note: This table is for illustrative purposes. The actual LCST values would depend on the specific co-monomers used and their ratios in the copolymer.

By combining the pH-responsive nature of the glutamic acid side chains with the potential temperature-responsiveness of the poly(N-acryloyl) backbone, it is possible to create multi-stimuli responsive systems. nih.gov A thermo- and pH-responsive Poly(this compound) system would exhibit complex phase behavior that depends on both temperature and pH. researchgate.netfao.org

The intrinsic ability of certain polymers to repair damage autonomously, known as self-healing, is a highly desirable characteristic for enhancing material longevity and reliability. In systems based on Poly(this compound), this functionality is primarily achieved through the strategic incorporation of dynamic, reversible bonds.

The self-healing capability of polymers incorporating this compound is fundamentally reliant on the dynamic and reversible nature of noncovalent interactions. These interactions, acting as physical and reversible crosslinking points, are derived from the amino acid motifs within the polymer structure. nih.gov The key to this functionality lies in the selection of appropriate amino acid-bearing acrylamides, which serve as dedicated self-healing sites. nih.gov The presence of multiple carboxyl groups in the this compound monomer unit, along with an amide group, provides ample opportunity for the formation of a network of noncovalent bonds. nih.gov

The primary noncovalent forces at play in these systems include:

Hydrogen Bonding: The amide and carboxyl groups are excellent donors and acceptors for hydrogen bonds. These bonds are numerous and collectively provide significant mechanical strength, yet they can break and reform, allowing for the repair of damaged areas. nih.govacs.org The reversible nature of hydrogen bonds acts as a molecular switch, enabling the polymer network to mend itself at ambient temperatures. acs.org

π-π Stacking: While not a primary interaction for the glutamic acid residue itself, copolymerization with monomers containing aromatic groups (like N-acryloyl-L-phenylalanine) can introduce π-π stacking. nih.govnih.gov These interactions between aromatic rings add another layer of reversible crosslinking, contributing to the self-assembly and healing process. nih.gov

By combining these various noncovalent interactions, a robust yet dynamic supramolecular network is formed. nih.gov This network is capable of dissipating energy and, when fractured, can re-establish its connections across the damaged interface, leading to macroscopic healing. nih.govnih.gov

The molecular mechanism of self-healing in copolymers containing this compound is an intrinsic process governed by the reversible cleavage and reformation of noncovalent bonds at the site of damage. dntb.gov.ua When a fracture occurs, the noncovalent crosslinks—primarily hydrogen bonds and electrostatic interactions—are broken. nih.gov The healing process is then driven by the thermodynamic favorability of reforming these bonds to minimize the surface energy of the newly created fracture surfaces.

The process can be understood through the following stages:

Surface Rearrangement: Polymer chains at the fracture surface rearrange themselves to bring the functional groups (carboxyl and amide groups) into proximity.

Diffusion: For the surfaces to heal, polymer chain segments must diffuse across the interface. The flexibility of the polymer backbone, often tuned by copolymerizing with a soft monomer like n-butyl acrylate (B77674), is crucial for this step. nih.gov

Bond Reformation: Once the functional groups from the opposing fracture surfaces are in close contact, they spontaneously reform the network of hydrogen and ionic bonds, effectively fusing the damaged parts. nih.gov

The efficiency of this process is directly related to the dynamics of the polymer network. dntb.gov.ua The terminal relaxation process of the polymer chains, which allows them to flow and interpenetrate on a longer timescale, is identified as the key mechanism responsible for self-healing. dntb.gov.ua In essence, the dynamic nature of the supramolecular bonds allows the material to behave like a fluid over time, enabling the establishment of an equilibrium structure and the repair of damage. dntb.gov.ua The presence of multiple, reversible weak bonds allows the material to dissipate energy when subjected to stress, while their ability to reform provides the driving force for healing. researchgate.net

Polymers derived from chiral monomers like this compound inherently possess unique optical properties related to their stereochemistry. These chiroptical properties are sensitive to the polymer's conformation and its environment, making them valuable for both analysis and application in chiral recognition. rsc.orgresearchgate.net

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of chiral polymers in solution. nih.gov For polymers of this compound, and the closely related poly(L-glutamic acid) (PLGA), CD spectra provide detailed information about their conformational state, such as whether they adopt an α-helical, β-sheet, or random coil structure. researchgate.netjascoinc.com

The conformation of these polymers is highly sensitive to environmental conditions, particularly pH. jascoinc.comuliege.be At neutral or high pH, the carboxylic acid side chains are deprotonated and negatively charged. The resulting electrostatic repulsion between adjacent side chains forces the polymer into a disordered or random coil conformation. jascoinc.com This state is characterized in the CD spectrum by a strong negative band around 190-200 nm. nih.govuliege.be

Upon acidification, the carboxyl groups become protonated, reducing the electrostatic repulsion. This allows the polymer to adopt a more ordered, compact α-helical structure, which is stabilized by intramolecular hydrogen bonds. The transition to an α-helix is clearly observable in the CD spectrum by the appearance of two negative bands near 222 nm and 208 nm, and a positive band around 192 nm. jascoinc.com An isodichroic point, where the spectra of the folded and unfolded forms cross, can often be observed around 204 nm for PLGA systems, indicating a two-state transition between the random coil and α-helical conformations. researchgate.net

Studies on cellulose (B213188) grafted with poly(this compound) have confirmed that these copolymers exhibit characteristic chiroptical properties, and their self-assembled structures are pH-responsive, disaggregating at higher pH values. researchgate.net

Below is a table summarizing the typical CD spectral features for different conformations of poly(L-glutamic acid) systems.

| Conformation | pH Condition | Wavelength of Negative Band(s) (nm) | Wavelength of Positive Band(s) (nm) |

| α-Helix | Acidic (e.g., < 6) | ~222, ~208 | ~192 |

| Random Coil | Neutral / Basic (e.g., > 6) | ~198 | - |

The inherent chirality of Poly(this compound) makes it a candidate for applications involving chiral recognition and enantioselective discrimination. rsc.orgnih.gov Enantiomers of a chiral molecule can exhibit vastly different biological activities, making their separation and identification crucial in fields like pharmacology and materials science. nih.gov

Polymers with chiral side chains can create a chiral microenvironment capable of interacting differently with the enantiomers of another chiral molecule. This enantiodifferentiation arises from differences in the stability of the diastereomeric complexes formed between the polymer and each enantiomer. The mechanism often relies on a combination of interactions, including hydrogen bonding, electrostatic forces, and steric hindrance. nih.gov

Advanced Characterization Techniques for Poly N Acryloyl L Glutamic Acid

Spectroscopic Analysis

Spectroscopic techniques are fundamental in determining the molecular structure, functional groups, and chiroptical properties of Poly(N-Acryloyl-L-glutamic acid).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation of this compound Polymers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of Poly(this compound) (PAGA). Through ¹H, ¹³C, and 2D NMR experiments, researchers can confirm the successful polymerization, determine the monomer conversion, and elucidate the polymer's microstructure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of PAGA provides characteristic signals corresponding to the different protons in the polymer structure. The broad peaks observed are typical for polymers. Key proton signals include those from the polymer backbone, the amide proton (-NH-), the alpha-proton of the glutamic acid residue (-CH-), and the methylene protons of the glutamic acid side chain (-CH₂-CH₂-). The integration of these signals allows for the quantification of monomer conversion during polymerization. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information, showing distinct signals for the carbonyl carbons of the amide and carboxylic acid groups, as well as the various aliphatic carbons in the polymer backbone and the glutamic acid side chain. For instance, the carboxylic acid groups typically show resonance peaks around 180 ppm. researchgate.net

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, further confirming the structural assignments made from 1D spectra. For example, a COSY spectrum would show correlations between adjacent protons in the polymer chain and side chain, while an HSQC spectrum would link protons to their directly attached carbons. researchgate.net

Below is a representative table of expected chemical shifts for Poly(this compound).

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Polymer Backbone (-CH-CH₂-) | 1.5 - 2.5 | 35 - 45 |

| Glutamic Acid α-CH | 4.0 - 4.5 | 50 - 55 |

| Glutamic Acid β-CH₂ | 1.9 - 2.2 | 25 - 30 |

| Glutamic Acid γ-CH₂ | 2.2 - 2.5 | 30 - 35 |

| Amide N-H | 7.5 - 8.5 | - |

| Amide C=O | - | 170 - 175 |

| Carboxylic Acid C=O | - | 175 - 180 |

| Carboxylic Acid O-H | 10 - 12 | - |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in Poly(this compound). The FTIR spectrum of PAGA displays characteristic absorption bands that confirm its chemical structure.

Key characteristic absorption bands for PAGA include:

A broad band in the region of 3100–3420 cm⁻¹, which corresponds to the N-H stretching vibrations of the amide group and the O-H stretching of the carboxylic acid groups, often indicating hydrogen bonding. rsc.org

Strong absorption peaks around 1730-1716 cm⁻¹ are attributed to the C=O stretching vibration of the carboxylic acid groups. rsc.orgresearchgate.net

The amide I band (C=O stretching) and amide II band (N-H bending and C-N stretching) typically appear around 1653 cm⁻¹ and 1549 cm⁻¹, respectively. researchgate.net

C-H stretching vibrations from the polymer backbone and side chains are observed in the 2800-3000 cm⁻¹ region. rsc.org

These spectral features collectively provide a fingerprint for the PAGA polymer, confirming the presence of the key functional moieties.

The following table summarizes the main FTIR absorption bands for Poly(this compound).

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3420 | N-H and O-H stretching | Amide and Carboxylic Acid |

| 2800 - 3000 | C-H stretching | Aliphatic |

| 1730 - 1716 | C=O stretching | Carboxylic Acid |

| ~1653 | C=O stretching (Amide I) | Amide |

| ~1549 | N-H bending, C-N stretching (Amide II) | Amide |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used to study electronic transitions within a molecule. For Poly(this compound) itself, the chromophores (amide and carboxylic acid groups) exhibit absorption in the far-UV region. A study on poly(γ-glutamic acid) found a maximum absorption wavelength at 216 nm in an aqueous solution. nih.gov

When PAGA is synthesized using techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, UV-Vis spectroscopy becomes particularly useful for detecting the characteristic absorption of the thiocarbonylthio group from the RAFT agent, which is typically found around 305 nm. rsc.org This allows for the confirmation of the end-group fidelity of the polymer chains. Furthermore, if chromophoric molecules are grafted onto the PAGA backbone, UV-Vis spectroscopy can be used to characterize the electronic properties of the resulting conjugate. nih.gov

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Circular Dichroism (CD) spectroscopy is a critical technique for investigating the chiroptical properties and secondary structure of chiral polymers like Poly(this compound). Since the monomer, L-glutamic acid, is chiral, the resulting polymer can adopt specific secondary structures, such as helices or random coils, in solution. These conformations can be influenced by factors like pH and solvent. nih.gov

The CD spectrum of PAGA can reveal characteristic signals that are indicative of its secondary structure. For instance, a positive CD peak observed around 215 nm in the film state of a copolymer containing this compound has been reported, suggesting an aggregation-induced CD effect. rsc.org The interactions of PAGA with other molecules can also be monitored by changes in the CD spectrum, providing insights into the conformational changes of the polymer upon binding. nih.gov

Chromatographic Analysis

Chromatographic techniques are essential for determining the molecular weight and purity of polymeric materials.

Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight (Mₙ and Mₙ) and the molecular weight distribution (polydispersity index, PDI = Mₙ/Mₙ) of Poly(this compound). mdpi.com This technique separates polymer molecules based on their hydrodynamic volume in solution.

In a typical GPC/SEC analysis of PAGA, the polymer is dissolved in a suitable solvent, such as dimethylformamide (DMF) with an added salt like LiBr to suppress aggregation, and passed through a column packed with porous gel. mdpi.com Larger molecules elute faster than smaller molecules. The elution profile is monitored by a detector, typically a refractive index (RI) detector, and the molecular weight is determined by calibrating the system with polymer standards of known molecular weights, such as polystyrene or poly(methyl methacrylate). rsc.orgmdpi.com

For controlled polymerization techniques like RAFT, GPC/SEC is crucial for demonstrating the "living" nature of the polymerization, which is characterized by a linear increase in molecular weight with monomer conversion and a narrow molecular weight distribution (low PDI, typically below 1.3). rsc.org

A summary of typical GPC/SEC data for PAGA synthesized via a controlled polymerization method is presented in the table below.

| Parameter | Description | Typical Value |

| Mₙ ( g/mol ) | Number-average molecular weight | Varies depending on synthesis conditions |

| Mₙ ( g/mol ) | Weight-average molecular weight | Varies depending on synthesis conditions |

| PDI (Mₙ/Mₙ) | Polydispersity Index | < 1.3 for controlled polymerization |

Morphological and Microstructural Characterization

The morphological and microstructural properties of Poly(this compound) and its derivatives are pivotal in understanding their behavior, particularly in self-assembly and material performance. Techniques such as electron microscopy, light scattering, and X-ray diffraction offer a comprehensive view of these characteristics from the nanoscale to the atomic level.

Transmission Electron Microscopy (TEM) for Micellar Structures

Transmission Electron Microscopy (TEM) is an indispensable tool for the direct visualization of the morphology of polymer aggregates, such as micelles, formed by amphiphilic block copolymers in solution. rsc.org For polymers related to Poly(this compound), TEM provides high-resolution images that confirm the size and shape of self-assembled structures.

The sample preparation for TEM typically involves depositing a drop of a dilute polymer solution onto a copper grid. rsc.org After drying, a negative staining agent, such as phosphotungstic acid, is often applied to enhance the contrast, making the hydrophilic segments of the micelles more visible. rsc.org This technique allows for the observation of various morphologies, including spherical core-shell micelles, vesicles, or more complex aggregates. researchgate.net The images can reveal the hydrophobic core and the hydrophilic corona of the micelles, providing qualitative and quantitative information about their dimensions and distribution. researchgate.netresearchgate.net For instance, studies on copolymers containing poly(glutamic acid) blocks have successfully used TEM to confirm the formation of polymerosomes (vesicles) and to visualize their specific structure. mdpi.com

Dynamic Light Scattering (DLS) for Aggregate Size and Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles and aggregates in suspension, making it ideal for characterizing Poly(this compound) aggregates in aqueous solutions. researchgate.netnih.gov The method measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. mdpi.com This information is then used to calculate the hydrodynamic diameter of the particles.

DLS is particularly useful for studying how factors like polymer concentration, pH, and the molecular weight of polymer blocks influence the size of self-assembled nanoparticles. mdpi.com For example, research on amphiphilic block-copolymers with a poly(glutamic acid) hydrophilic block demonstrated that nanoparticle size is highly dependent on these conditions. mdpi.com

Table 1: Influence of Copolymer Composition and pH on Nanoparticle Size of Poly(glutamic acid)-b-polyphenylalanine

| Copolymer | Hydrophilic Block Length (PGlu units) | Hydrophobic Block Length (PPhe units) | pH | Average Particle Size (nm) |

|---|---|---|---|---|

| GP1 | 100 | 10 | 8.4 | ~150 |

| GP2 | 100 | 20 | 8.4 | ~200 |

| GP3 | 50 | 10 | 8.4 | ~100 |

This table is generated based on findings for poly(glutamic acid)-b-polyphenylalanine copolymers, which serve as a model for the behavior of similar poly(amino acid)-based amphiphiles. Data derived from trends described in related research. mdpi.com

Wide Angle X-ray Diffraction (WAXD) for Polymer Structure

Wide Angle X-ray Diffraction (WAXD), also known as Wide Angle X-ray Scattering (WAXS), is a powerful technique for investigating the atomic-level structure of polymers. wikipedia.org It provides information on the degree of crystallinity, crystallite size, and molecular conformation (e.g., helical or unordered structures). wikipedia.orgndhu.edu.tw

When an X-ray beam is directed at a polymer sample, it scatters in a pattern that is predictable based on the material's internal structure. wikipedia.org Crystalline regions with regularly spaced atoms produce sharp diffraction peaks, while amorphous or disordered regions result in a broad halo. ndhu.edu.tw

Studies on polyglutamic acid (PGA) in solution using WAXS have shown that the technique can differentiate between ordered and disordered conformations. The experimental scattering intensity for PGA with an alpha-helical structure exhibited a distinct maximum at a scattering angle corresponding to 14.4 nm⁻¹. This peak was absent in samples of unordered PGA, confirming that WAXS can be effectively applied to analyze the chain conformation of such polymers in solution. nih.gov This indicates that WAXD is a suitable method for probing the secondary structure of Poly(this compound).

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are crucial for determining the thermal stability and transition temperatures of polymers. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard methods used to characterize these properties for Poly(this compound) and its copolymers. rsc.orgresearchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a polymer. mdpi.com For copolymers of this compound (AGluOH) with n-butyl acrylate (B77674) (nBA), TGA has shown high thermal stability, with a 5% mass loss temperature (Td5) occurring above 250 °C under a nitrogen atmosphere. rsc.org Research indicates that the thermal stability is influenced by the comonomer composition, with the Td5 value increasing as the nBA content increases. rsc.org

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. nih.gov It is used to identify thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). For amorphous or semi-crystalline polymers, the Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. DSC studies on P(nBA-co-AGluOH) copolymers revealed a single glass transition temperature for each composition, confirming the homogeneity of the copolymers. rsc.orgresearchgate.net The Tg value was found to be dependent on the monomer ratio, decreasing significantly as the content of the soft nBA monomer increased. rsc.org

Table 2: Thermal Properties of P(nBA-co-AGluOH) Copolymers

| nBA Content (mol%) | Td5 (°C) | Tg (°C) |

|---|---|---|

| 51 | ~250 | 55.1 |

Data sourced from research on copolymers of n-butyl acrylate (nBA) and this compound (AGluOH). rsc.org

Computational Modeling and Simulation Studies for N Acryloyl L Glutamic Acid Systems

Molecular Modeling of Monomer Derivatization and Reaction Pathways for N-Acryloyl-L-glutamic acid

Molecular modeling techniques are crucial for understanding the derivatization of the this compound monomer and predicting its reaction pathways. Computational methods allow for the theoretical design of various NAGA derivatives and the evaluation of their potential biological or chemical activities before synthesis. mdpi.com For instance, computational analysis can be used to study how modifications to the glutamic acid backbone or the acryloyl group affect the molecule's electronic structure and reactivity.

In the context of enzymatic reactions, such as protease-catalyzed peptide synthesis, molecular modeling can elucidate the interactions between NAGA-based monomers and the enzyme's active site. nih.gov One study investigated the use of N-acryloyl-glutamic acid diethyl ester as a "grafter" for the direct addition of amino acid ethyl ester monomers, catalyzed by the protease papain. nih.gov Computational modeling was employed to understand the structural and energetic factors that influence the efficiency of forming N-acryloyl functionalized oligopeptides. nih.gov

Computational modeling provides significant insights into the substrate selectivity observed in reactions involving this compound derivatives. By simulating the docking of different substrates into an enzyme's active site, researchers can analyze the energetic and structural basis for why certain reaction partners are favored over others. nih.gov

In the papain-catalyzed synthesis of oligopeptides using N-acryloyl-AA-OEt grafters, computational modeling with Rosetta was used to recapitulate experimental results. nih.gov The study explored why the choice of co-monomer was the dominant factor in grafter conversion. The simulations provided a qualitative understanding of the interactions within the papain active site, explaining the observed substrate selectivity. nih.gov For example, when N-acryloyl-Glu-(OEt)₂ was used as the grafter, its conversion into oligopeptides was significantly more frequent when paired with Leu-OEt monomer compared to Glu-(OEt)₂ monomer. nih.gov This suggests that the interactions between the enzyme, the grafter, and the specific co-monomer dictate the reaction's success. nih.gov

| Grafter | Co-Monomer | Grafter to Monomer Feed Ratio | Mol% of N-acryloyl-oligopeptide in Product |

| N-acryloyl-Glu-(OEt)₂ | Glu-(OEt)₂ | 0.1:1 | 21 ± 1% |

| N-acryloyl-Glu-(OEt)₂ | Glu-(OEt)₂ | 1:1 | 67 ± 3% |

| N-acryloyl-Glu-(OEt)₂ | Leu-OEt | 0.1:1 | 44 ± 1% |

| N-acryloyl-Glu-(OEt)₂ | Leu-OEt | 1:1 | 81 ± 6% |

This table presents data on the influence of the co-monomer on the conversion efficiency of the N-acryloyl-Glu-(OEt)₂ grafter in papain-catalyzed oligopeptide synthesis, as discussed in the source material. nih.gov

Similarly, studies on other glutamate-related enzymes, while not directly involving NAGA, establish the principles of using molecular dynamics to understand substrate preferences. nih.govdtu.dk These simulations reveal that the formation of specific hydrogen bonds and hydrophobic interactions between the substrate and key amino acid residues in the active site are critical determinants of selectivity. nih.gov

Simulation of Polymerization Mechanisms and Kinetics for this compound

Simulating the polymerization of this compound provides fundamental knowledge of reaction mechanisms and kinetics. mdpi.com While specific studies on NAGA are limited, research on analogous acrylic acid derivatives (AAD) offers a strong predictive framework. nih.gov Quantum chemical computations are used to model processes like free-radical polymerization initiated by radicals in an aqueous environment. nih.gov

These computational methods can accurately predict reaction rate constants. For example, computed rate constants for HO•-initiated reactions of various AADs were found to be in strong agreement with experimental values, typically in the range of 7.95 × 10⁸ to 3.17 × 10⁹ M⁻¹ s⁻¹. nih.gov Likewise, propagation rates calculated for AADs (ranging from 1.40 × 10³ to 3.90 × 10⁵ M⁻¹ s⁻¹) also align closely with experimental data. nih.gov Such validated models can then be applied to NAGA to predict its polymerization behavior, including the predominant reaction pathways and the influence of temperature on reaction rates. nih.gov

Furthermore, controlled/"living" radical polymerization techniques, such as photoinduced electron/energy transfer-reversible addition–fragmentation chain transfer (PET-RAFT), have been used for the precise synthesis of poly(N-acryloyl amino acid)s. rsc.org The robustness of this method allows for the polymerization of various N-acryloyl amino acid monomers, including those with unprotected di-carboxylic acid groups like NAGA, to create polymers with controlled molecular weights and narrow molecular weight distributions (Mw/Mn < 1.20). rsc.org Simulation of these complex mechanisms is essential for optimizing reaction conditions and achieving desired polymer characteristics. mdpi.com

Computational Design of Poly(this compound) Architectures

Computational design is a powerful strategy for creating novel Poly(this compound) (PNAGA) architectures with tailored properties. nih.gov By using simulation tools, researchers can explore how changes in polymer length, branching, and composition affect its final form and function before undertaking laboratory synthesis. doabooks.orgnih.gov This predictive capability accelerates the development of advanced materials for applications such as drug delivery. nih.gov

The function of many polymeric systems is dictated by their ability to self-assemble into higher-order structures, a process governed by a delicate balance of noncovalent interactions. nih.govnih.gov Computational simulations are exceptionally well-suited to predict and analyze these interactions, which include hydrogen bonding, hydrophobic effects, electrostatic interactions, and π-π stacking. rsc.org

For PNAGA systems, the glutamic acid side chains offer sites for hydrogen bonding and electrostatic interactions, while the polymer backbone contributes to hydrophobic effects. Simulations can model how these forces drive the folding of polymer chains and their assembly into structures like micelles or vesicles. mdpi.com The balance between these interactions determines the stability and morphology of the resulting supramolecular architectures. nih.gov By systematically varying parameters such as pH or ionic strength in the simulation, researchers can predict how the self-assembly process and the final nanostructures will respond to environmental triggers. nih.govrsc.org

Computational approaches are integral to optimizing the composition and structure of PNAGA-based materials. nih.gov Advanced modeling codes allow for the simulation and optimization of polymer properties by altering monomer sequences in copolymers or by designing specific polymer architectures (e.g., linear, star-shaped, or branched). nih.govnih.gov

For example, in the development of polymer-drug conjugates using the related poly-L-glutamic acid, computational modeling can help predict how drug loading affects the polymer's conformation and release kinetics. nih.gov Similarly, for PNAGA, simulations can be used to screen different co-monomers or functional groups to enhance properties like biocompatibility or drug encapsulation efficiency. mdpi.com These computational tools enable a high-throughput screening process, identifying the most promising polymer structures for experimental validation and significantly reducing development time and costs. srce.hrresearchgate.net

Advanced Simulation Techniques (e.g., Coarse-Grained Molecular Dynamics, XPCS) Applied to this compound Polymers

To study the large-scale and long-term behavior of PNAGA systems, researchers employ advanced simulation techniques that bridge the gap between molecular and macroscopic scales. uiuc.edu

Coarse-Grained Molecular Dynamics (CG-MD): All-atom molecular dynamics simulations are computationally intensive, limiting them to relatively small systems and short timescales. uiuc.edu CG-MD addresses this limitation by representing groups of atoms as single "beads," reducing the number of degrees of freedom in the system. uiuc.eduresearchgate.net This simplification allows for simulations of larger polymer assemblies over longer periods, making it possible to study processes like polymer folding, self-assembly, and the formation of macroscopic structures. researchgate.net Developing an accurate coarse-grained force field, often by fitting simulation results to quantum mechanics calculations or all-atom simulation data, is critical for the reliability of CG-MD studies. rsc.orgrsc.org This technique has been successfully applied to structurally similar polymers like polyacrylamide to investigate their self-assembly in solution. mdpi.com

X-ray Photon Correlation Spectroscopy (XPCS): XPCS is a powerful experimental technique that uses coherent X-rays to study the dynamics of materials at the nanoscale. researchgate.netuc.edu When a coherent X-ray beam interacts with a material, it produces a "speckle pattern" that is sensitive to the movement of particles. digitellinc.com By analyzing how this pattern fluctuates over time, XPCS can measure the dynamics of the system, such as the diffusion of nanoparticles within a polymer matrix or the fluctuations of polymer chains themselves. digitellinc.comornl.gov This technique provides crucial information on the link between nanoscale dynamics and macroscopic material properties like viscosity and viscoelasticity. uc.edudigitellinc.com While direct XPCS studies on PNAGA are not yet prevalent, the technique is widely used for polymer science and would be a suitable method to investigate the dynamics of PNAGA hydrogels, solutions, or nanocomposites. researchgate.netdigitellinc.com

Emerging Research Directions and Advanced Applications of Poly N Acryloyl L Glutamic Acid in Materials Science

Smart Polymeric Materials Development

Poly(N-Acryloyl-L-glutamic acid) (PAGA) is at the forefront of developing smart polymeric materials. Its inherent properties, derived from the pendant L-glutamic acid groups, allow it to respond to external stimuli, making it a prime candidate for materials that can adapt and change their properties on demand.

pH-Responsive Actuators and Switches (conceptual, non-clinical)

The carboxylic acid groups in the glutamic acid side chains of PAGA are responsible for its significant pH-responsiveness. nih.gov This characteristic is harnessed to create hydrogel-based actuators and switches. The actuation mechanism is rooted in the ionization of these acidic groups within the polymer network. researchgate.net

At low pH, the carboxylic acid groups (–COOH) are protonated and uncharged, leading to the formation of strong hydrogen bonds. researchgate.net This causes the polymer chains to collapse, expelling water and resulting in a shrunken hydrogel state. Conversely, as the pH increases, these groups deprotonate to form carboxylate ions (–COO⁻). The resulting electrostatic repulsion between the negatively charged chains, combined with increased osmotic pressure, causes the hydrogel network to expand and absorb water. nih.gov

This reversible swelling and shrinking behavior can be engineered into macroscopic motion. A common strategy is the fabrication of bilayer hydrogels, where a pH-responsive PAGA layer is coupled with a non-responsive or differently responsive polymer layer. researchgate.netnih.gov The differential swelling between the layers induces stress, causing the entire structure to bend or fold. This motion can be controlled by changing the pH of the surrounding environment, allowing the bilayer to function as a soft actuator or a microfluidic switch. researchgate.net The degree and kinetics of this bending can be precisely controlled, offering potential in fields requiring autonomous motion triggered by chemical signals. researchgate.net

Advanced Self-Healing Polymeric Systems (non-clinical)

The development of self-healing materials, which can autonomously repair damage, is a significant goal in materials science, inspired by biological systems. researchgate.net Poly(L-glutamic acid)-based systems have been engineered to exhibit remarkable self-healing capabilities, primarily through the incorporation of dynamic, reversible bonds. nih.govresearchgate.net